N-(2-tert-butylphenyl)-2-(2-methylphenoxy)acetamide
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Overview
Description
N-(2-tert-butylphenyl)-2-(2-methylphenoxy)acetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to an acetamide moiety through a phenoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-tert-butylphenyl)-2-(2-methylphenoxy)acetamide typically involves the following steps:
Formation of the Phenoxy Acetate Intermediate: This step involves the reaction of 2-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-(2-methylphenoxy)acetic acid.
Amidation Reaction: The intermediate 2-(2-methylphenoxy)acetic acid is then reacted with 2-tert-butylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired amide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-tert-butylphenyl)-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The phenyl rings can be oxidized under strong oxidizing conditions to form quinones.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(2-tert-butylphenyl)-2-(2-methylphenoxy)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-tert-butylphenyl)-2-(2-methylphenoxy)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are subject to ongoing research.
Comparison with Similar Compounds
N-(2-tert-butylphenyl)-2-(2-methylphenoxy)acetamide can be compared with other similar compounds, such as:
- N-(2-tert-butylphenyl)-2-(2-chlorophenoxy)acetamide
- N-(2-tert-butylphenyl)-2-(2-fluorophenoxy)acetamide
- N-(2-tert-butylphenyl)-2-(2-bromophenoxy)acetamide
These compounds share a similar core structure but differ in the substituents on the phenoxy ring
Properties
IUPAC Name |
N-(2-tert-butylphenyl)-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-14-9-5-8-12-17(14)22-13-18(21)20-16-11-7-6-10-15(16)19(2,3)4/h5-12H,13H2,1-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPNFIYFVRESLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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